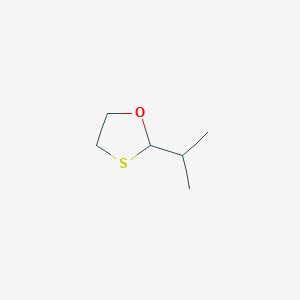

2-Isopropyl-1,3-oxathiolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropyl-1,3-oxathiolane, also known as this compound, is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

2-Isopropyl-1,3-oxathiolane derivatives have been investigated for their antiviral properties, particularly against HIV. Research indicates that certain nucleoside analogs derived from 1,3-oxathiolanes exhibit significant inhibition of viral replication. For instance, racemic mixtures of 2-substituted oxathiolane nucleosides have shown comparable anti-HIV activity to established treatments like AZT but with reduced toxicity .

Anticancer Properties

Compounds containing the oxathiolane moiety have also been evaluated for anticancer effects. Studies suggest that these compounds can interfere with cellular proliferation and induce apoptosis in cancer cells. The molecular mechanisms often involve interaction with specific proteins associated with cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been documented in several studies. These compounds demonstrate efficacy against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Synthesis of Nucleosides

The synthesis of 1,3-oxathiolane nucleosides is a crucial application in medicinal chemistry. Methods involving the cyclocondensation of oxathiolanes with purine or pyrimidine bases have been developed to produce nucleosides that exhibit antiviral properties. This synthetic pathway is vital for creating compounds that can be used in antiviral therapies, particularly for hepatitis and HIV infections .

Flavoring and Fragrance Applications

Beyond medicinal uses, this compound derivatives are explored for their applications as flavoring and perfuming agents. These compounds can impart desirable scents and flavors in food products and cosmetics due to their unique olfactory characteristics. The ability to synthesize these compounds with specific functional groups allows for customization in fragrance formulations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Evaluated the efficacy of oxathiolane nucleosides against HIV | Identified compounds with reduced toxicity compared to AZT |

| Anticancer Research | Investigated the impact of oxathiolanes on cancer cell lines | Demonstrated apoptosis induction and cell cycle arrest |

| Antimicrobial Efficacy | Assessed the activity against various pathogens | Showed broad-spectrum antimicrobial properties |

Propriétés

Numéro CAS |

17643-70-8 |

|---|---|

Formule moléculaire |

C6H12OS |

Poids moléculaire |

132.23 g/mol |

Nom IUPAC |

2-propan-2-yl-1,3-oxathiolane |

InChI |

InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |

Clé InChI |

JTGZVABCBHZNLP-UHFFFAOYSA-N |

SMILES |

CC(C)C1OCCS1 |

SMILES canonique |

CC(C)C1OCCS1 |

Synonymes |

2-Isopropyl-1,3-oxathiolane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.